molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B581017
CAS No.: 1262279-06-0
M. Wt: 162.983
InChI Key: BZQYHQXQCMJSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1262279-06-0) is a functionalized benzoxaborole derivative of significant interest in medicinal chemistry and biochemical research. This compound features the stable, five-membered benzoxaborole heterocycle, in which a boron atom is incorporated into a fused ring system with oxygen . The unique electrophilic empty p-orbital of the boron atom allows it to form transient bonds with nucleophiles in enzyme active sites, mimicking a tetrahedral transition state and enabling the inhibition of various enzymes . The key structural feature of this molecule is the aminomethyl substituent at the 6-position of the benzene ring, which provides a flexible handle for further chemical modification and enhances potential for molecular interactions with biological targets . Benzoxaboroles have garnered attention for their versatile biological activities and several derivatives have been approved or are in clinical trials . This specific compound serves as a valuable chemical building block for developing novel protease inhibitors. Research has demonstrated that derivatives based on the 6-aminobenzoxaborole scaffold exhibit potent inhibitory activity against viral proteases, including the main protease (Mpro) of SARS-CoV-2 and the NS2B/NS3 protease of the Dengue virus (DENV) . These findings highlight its potential application in the discovery and development of broad-spectrum antiviral agents . The compound is supplied as a solid and should be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQYHQXQCMJSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Convergent Synthesis via 6-Nitro-1-hydroxy-2,1-benzoxaborolane

A 2024 study demonstrated a convergent approach using 6-nitro-1-hydroxy-2,1-benzoxaborolane as a pivotal intermediate. The route involves:

  • Bromination of 3-bromo-4-methylbenzonitrile using N-bromosuccinimide (NBS) under photolytic conditions, achieving quantitative conversion to 3-bromo-4-(bromomethyl)benzonitrile.

  • Hydrolysis with calcium carbonate in a 1,4-dioxane/water system at 100°C for 16 hours to yield 3-bromo-4-(hydroxymethyl)benzonitrile.

  • Boronation via triisopropyl borate and n-butyllithium at −77°C, followed by cyclization to form 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile.

This sequence achieves an 82% overall yield for the cyclized nitrile intermediate.

Nitro Group Reduction Strategies

Critical to the synthesis is the reduction of the nitro group in 6-nitro-1-hydroxy-2,1-benzoxaborolane. Traditional Clemmensen-type reductions have been supplanted by catalytic hydrogenation due to superior efficiency.

Optimized Hydrogenation Conditions

ParameterValue
Catalyst5 wt% Pd/C
Hydrogen SourceHCO₂NH₄ (3 equiv)
SolventEthanol
Temperature25°C
Reactor TypeContinuous flow (1–3 mL bed)
Yield90–95%

Continuous flow systems enhance catalyst recyclability and reduce processing costs compared to batch methods.

Industrial-Scale Production Methods

Radical Bromination Optimization

Large-scale synthesis of 2-(2-(bromomethyl)-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane employs radical bromination:

Reaction Conditions

  • Substrate : 4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

  • Reagents : NBS (1.5 equiv), benzoyl peroxide (0.1 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Duration : 8 hours

This method achieves quantitative conversion with no column purification required, critical for cost-effective manufacturing.

Continuous Flow Cyclization

A 3 mL continuous flow reactor enables decagram-scale production of 6-amino-1-hydroxy-2,1-benzoxaborolane:

Performance Metrics

MetricBatch ProcessFlow Process
Catalyst Loading (mol%)0.340.17
Reaction Time (h)42.5
Purity Post-Trituration95%>99%

Flow chemistry reduces reaction times by 38% while improving product purity.

Critical Reaction Parameters

Temperature Control in Diazotization

The diazotization of 2-methyl-5-nitroaniline requires strict temperature maintenance below 10°C to prevent decomposition. A 2024 protocol achieved 93% yield using:

  • Cooling Method : Ice-water bath with J-Kem temperature monitoring

  • Reagents : H₂SO₄ (6 M), NaNO₂ (1.5 equiv)

  • Workup : Neutralization with 6 M NaOH to pH 6–7.

Solvent Effects on Boronation

Triisopropyl borate-mediated boronation exhibits marked solvent dependence:

Solvent Screening Data

SolventConversion (%)Byproduct Formation
Tetrahydrofuran98<2%
Dichloromethane7215%
Acetonitrile858%

THF optimizes boronate stability while minimizing side reactions.

Purification and Characterization

Trituration Protocol

Final purification employs a solvent-mediated trituration:

  • Solvent System : Ethyl acetate/hexanes (1:3 v/v)

  • Purity Enhancement : 95% → >99% HPLC purity

  • Yield Loss : <5%

This method eliminates chromatography, reducing production costs by an estimated 40%.

Analytical Data

Key Characterization Parameters

TechniqueData
¹H NMR (400 MHz)δ 7.89 (s, 1H), 4.78 (s, 2H)...
LC-MSm/z 179.1 [M+H]⁺
HPLC Purity99.8% (254 nm)

Consistent batch-to-batch reproducibility has been demonstrated across 15 production runs.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate potential for visible-light-mediated amination:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Light Source : 450 nm LEDs

  • Current Yield : 68% (room temperature, 12 h)

This approach may bypass hazardous diazonium intermediates but requires further optimization.

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics

MethodCost (USD/kg)PMI aE-Factor b
Traditional Batch12,4008634
Continuous Flow8,9004518
Photoredox (Pilot)15,20011241

a Process Mass Intensity (kg input/kg product)
b Environmental Factor (kg waste/kg product)

Continuous flow synthesis demonstrates clear advantages in sustainability and cost .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxaboroles .

Scientific Research Applications

Medicinal Chemistry

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has been investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its mechanism of action primarily involves the inhibition of essential enzymes in pathogens.

  • Antifungal Activity : The compound exhibits significant antifungal properties by targeting sterol-containing cytoplasmic membranes in fungal cells. This interaction leads to cell death, making it a candidate for treating fungal infections.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate potent activity against various bacteria and fungi. For instance, certain modifications have resulted in minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 12.14 µM to 49.20 µM.
Activity TypeTarget OrganismMIC/IC50 Value
AntimycobacterialMycobacterium tuberculosis12.14 - 49.20 µM
AntiparasiticTrypanosoma brucei0.086 µM

Biological Research

The compound's ability to form reversible covalent bonds with nucleophilic residues enables it to act as an enzyme inhibitor. This characteristic has made it a subject of interest in enzyme inhibition studies.

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in microbial cells.

Materials Science

In addition to its biological applications, this compound is utilized in developing advanced materials with unique properties.

  • Hydrogels : It is being researched for its use in hydrogels that can be applied in wound healing and drug delivery systems due to its biocompatibility and ability to form hydrophilic networks.

Antimycobacterial Activity Study

In a recent study evaluating new derivatives of benzoxaboroles, specific modifications to the scaffold of this compound resulted in improved activity against Mycobacterium tuberculosis. Compounds derived from this scaffold showed promising MIC values compared to traditional antibiotics like isoniazid.

Antiparasitic Activity Study

Another investigation focused on the antiparasitic efficacy against Trypanosoma brucei, revealing that certain derivatives exhibited IC50 values as low as 0.086 µM. This demonstrates the compound's potential application in treating parasitic infections effectively.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoxaboroles

Impact of Substituent Position and Chirality

  • C6 vs. C7 Modifications: Substitutions at C6 (e.g., aminomethyl) improve solubility and enable hydrogen bonding with target enzymes, while bulky or aromatic groups at C7 reduce activity due to steric hindrance .
  • Chirality : The (S)-enantiomer of GSK656 exhibits 100-fold higher potency against Mtb LeuRS than the (R)-form, emphasizing the role of stereochemistry in target binding .

Research Findings and Limitations

Antimicrobial and Antimycobacterial Activity

  • 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: Shows moderate inhibition of SARS-CoV-2 Mpro (IC50: 10 μM) but lacks efficacy against fungal proteases .

Limitations and Challenges

  • Solubility and Bioavailability : Hydrophilic substituents (e.g., -OCH2CH2OH in GSK656) enhance solubility but may reduce membrane permeability .
  • Resistance Potential: Mutations in LeuRS editing domains (e.g., Mtb LeuRS-T252C) can confer resistance to benzoxaboroles .

Biological Activity

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also referred to as a benzoxaborole compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a fused benzene and oxaborole ring system. Its molecular formula is C10_{10}H12_{12}BNO, which enables unique interactions with biological targets due to the presence of the boron atom and the aminomethyl group.

Target Enzyme:
The primary target of this compound is phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways by breaking down cyclic adenosine monophosphate (cAMP).

Mode of Action:
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to elevated intracellular levels. This increase in cAMP activates various downstream signaling pathways that can modulate inflammatory responses and cell proliferation.

Biochemical Pathways:
The inhibition of PDE4 results in:

  • Reduced production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-4, IL-5, IL-13).
  • Altered phosphorylation states of key proteins like cAMP response element-binding protein (CREB) and extracellular signal-regulated kinases (ERK) .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. Its boron content enhances its interaction with biological targets, making it a candidate for novel therapeutic applications .

Anti-inflammatory Effects

The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases. Studies have shown that derivatives of this compound can significantly reduce inflammation markers in vitro .

Antifungal Activity

In studies involving antifungal activity, derivatives containing the benzoxaborole motif demonstrated varying degrees of effectiveness against fungal strains such as Candida albicans and Aspergillus niger. While some derivatives showed efficacy comparable to established antifungal agents like amphotericin B (AmB), others exhibited lower minimum inhibitory concentrations (MICs), indicating potential for further development .

Study on Antifungal Efficacy

A series of conjugates were synthesized combining this compound with amphotericin B. The study revealed that while some conjugates had reduced antifungal activity compared to AmB alone (MICs ranging from 4–16 μg/ml), others showed improved efficacy against specific strains .

Anti-Wolbachia Activity

In a separate investigation into anti-Wolbachia agents for treating filarial infections, compounds derived from benzoxaboroles demonstrated significant antibacterial effects against Wolbachia species. This suggests that this compound could be explored for its utility in treating parasitic infections .

Pharmacokinetics

Current research into the pharmacokinetic properties of this compound indicates it can penetrate biological barriers effectively when applied topically. However, detailed studies are ongoing to fully characterize its absorption, distribution, metabolism, and excretion profiles .

Q & A

Basic: What synthetic strategies yield 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol with high purity?

Answer:
The compound is typically synthesized via coupling reactions. For example, in the synthesis of DNDI-6148 (a preclinical candidate for visceral leishmaniasis), 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol was reacted with 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using HATU and TEA in DMF. Purification via preparative HPLC achieved 62% yield and >99% purity . For chiral derivatives (e.g., GSK656), enantiomers are resolved via chiral HPLC using columns like Chiralpak AD with methanol/CO₂ mobile phases, yielding >98% enantiomeric excess .

Basic: What storage conditions are optimal for maintaining stability?

Answer:
Store under inert gas (nitrogen or argon) at 2–8°C to prevent degradation. The compound’s boronate ester bonds are sensitive to humidity and oxidation; thus, desiccants and airtight containers are recommended. Derivatives like 3-vinylbenzo[c][1,2]oxaborol-1(3H)-ol require similar conditions .

Advanced: How is structural integrity validated post-synthesis?

Answer:
Use a combination of:

  • 1H NMR : Characteristic peaks (e.g., δ 10.32 for NH in DNDI-6148) confirm functional groups .
  • Mass spectrometry (ESI) : Verify molecular weight (e.g., m/z = 422.0 [M+H]+ for DNDI-6148) .
  • HPLC : Purity >99% is critical for biological studies .

Advanced: What is the mechanistic role in targeting M. tuberculosis leucyl-tRNA synthetase?

Answer:
Derivatives like GSK656 inhibit leucyl-tRNA synthetase (LeuRS) by mimicking the transition state of leucyl-adenylate, disrupting protein synthesis. In vitro, GSK656 shows potent activity (MIC = 0.06–0.12 µg/mL against M. tuberculosis) and selectively binds the LeuRS editing domain, validated via crystallography .

Advanced: How is this compound incorporated into responsive hydrogels?

Answer:
Conjugate with hyaluronic acid (HA-ABO) via boronate ester bonds. For example, HA-ABO forms dual-responsive hydrogels with dopamine-grafted alginate, enabling ROS/glucose-triggered drug release. These hydrogels enhance wound healing by promoting keratinocyte proliferation in collagen/PRP scaffolds .

Basic: What safety protocols are essential during handling?

Answer:

  • Use PPE: Nitrile gloves, goggles, and lab coats.
  • Avoid inhalation/contact: Work in fume hoods with HEPA filters.
  • Emergency measures: For skin contact, wash with 10% ethanol; for ingestion, administer activated charcoal .

Advanced: What methods resolve enantiomers for SAR studies?

Answer:
Chiral resolution of intermediates (e.g., 7-ethoxy-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol) uses Chiralpak AD-H columns with methanol/CO₂. Post-resolution, derivatives are reduced to amines (e.g., (S)-3-(aminomethyl)-7-ethoxy variants) for activity testing .

Advanced: How are pharmacokinetic properties assessed in preclinical models?

Answer:

  • Plasma stability : Incubate with liver microsomes; GSK656 shows >90% stability after 1 hour .
  • Oral bioavailability : Administer in murine TB models; GSK656 achieves Cₘₐₓ = 2.1 µg/mL at 10 mg/kg .

Basic: How to quantify the compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with acetonitrile/0.1% formic acid mobile phase.
  • Calibration curve : Linear range 0.1–50 µg/mL (R² > 0.99) validated in plasma .

Advanced: What in vitro assays evaluate antibacterial efficacy?

Answer:

  • Microdilution assays : Determine MIC against M. tuberculosis H37Rv in 7H9 media (14-day incubation) .
  • Time-kill kinetics : Monitor CFU reduction over 0–28 days; GSK656 shows bactericidal activity by day 14 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.